Tetrakis(2,6-diethylphenyl)disilene

Description

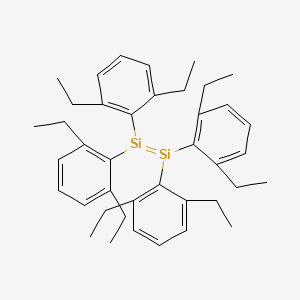

Structure

3D Structure

Properties

CAS No. |

88245-20-9 |

|---|---|

Molecular Formula |

C40H52Si2 |

Molecular Weight |

589.0 g/mol |

IUPAC Name |

bis(2,6-diethylphenyl)silylidene-bis(2,6-diethylphenyl)silane |

InChI |

InChI=1S/C40H52Si2/c1-9-29-21-17-22-30(10-2)37(29)41(38-31(11-3)23-18-24-32(38)12-4)42(39-33(13-5)25-19-26-34(39)14-6)40-35(15-7)27-20-28-36(40)16-8/h17-28H,9-16H2,1-8H3 |

InChI Key |

JWWNMFUZORMJCU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)[Si](=[Si](C2=C(C=CC=C2CC)CC)C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC |

Origin of Product |

United States |

Structural Elucidation and Bonding Characteristics of Tetrakis 2,6 Diethylphenyl Disilene

Advanced Spectroscopic Characterization Techniques

The molecular structure, bonding, and electronic properties of Tetrakis(2,6-diethylphenyl)disilene have been comprehensively investigated using a suite of advanced spectroscopic and analytical methods. Each technique provides a unique piece of the puzzle, contributing to a holistic understanding of this archetypal disilene.

X-ray Crystallography for Precision Si=Si Bond Metrology and Geometric Parameters

Single-crystal X-ray diffraction provides the most definitive data on the molecular geometry of this compound in the solid state. The analysis reveals several key features that distinguish the Si=Si double bond from its carbon analogue, the C=C double bond in alkenes.

A pivotal study of this compound yielded a silicon-silicon double bond (Si=Si) length of 2.140 Å. researchgate.net This is significantly shorter than a typical Si-Si single bond (which ranges from 2.33 to 2.42 Å), confirming the presence of a double bond. researchgate.net However, it is considerably longer than a C=C double bond, reflecting the larger atomic radius of silicon.

| Parameter | Value for this compound | Comparative Data |

| Si=Si Bond Length | 2.140 Å researchgate.net | 2.160 Å (Tetramesityldisilene) researchgate.net, 2.144 Å (Tetrakis(2,4,6-triisopropylphenyl)disilene) illinois.edu |

| C-Si-C Angle | 117.6° researchgate.net | - |

| C-Si-Si' Angles | 117.6°, 124.8° researchgate.net | - |

| Twist Angle | 10° researchgate.net | 18° (trans-bent angle in Tetramesityldisilene) researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Dynamics

NMR spectroscopy is a powerful tool for probing the local chemical environments and dynamic processes within the molecule in solution.

In ¹H NMR studies of this compound, the signals corresponding to the ethyl protons provide insight into molecular dynamics. At ambient temperature, these protons show complex multiplets, indicating that rotation around the Si-C(aryl) bonds is restricted on the NMR timescale due to the steric hindrance from adjacent groups. As the temperature is increased to 100 °C, these complex signals coalesce into a simple quartet and triplet. researchgate.net This coalescence demonstrates that at higher temperatures, the energy barrier for rotation is overcome, leading to an averaged signal.

While specific ²⁹Si NMR data for this compound is not detailed in the primary report, studies on analogous disilenes show characteristic features. The silicon atoms of the Si=Si double bond are significantly deshielded compared to those in single-bonded disilanes, with chemical shifts appearing approximately 80 ppm downfield. researchgate.net For asymmetrically substituted disilenes, the ²⁹Si-¹⁹Si coupling constants are found to be around 155 Hz, much larger than the ~85 Hz observed for typical disilanes, which is consistent with the increased s-character in the Si=Si bond. researchgate.net

| Nucleus | Observation for this compound & Analogues | Significance |

| ¹H | Coalescence of ethyl proton signals upon heating to 100 °C. researchgate.net | Indicates restricted rotation around the Si-Aryl bonds at lower temperatures. |

| ²⁹Si | Expected chemical shift > +50 ppm (deshielded). researchgate.net | Characteristic of sp²-hybridized silicon in a double bond. |

| ²⁹Si-¹⁹Si Coupling | ~155 Hz (in unsymmetrical disilenes). researchgate.net | Indicates greater s-character in the Si=Si bond compared to a Si-Si bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

UV-Vis spectroscopy probes the electronic transitions within the molecule. Disilenes are known for their characteristic strong absorption in the visible or near-UV region, which is responsible for their often-vibrant colors.

This compound exhibits a strong absorption maximum (λmax) at 426 nm, with a molar absorptivity (ε) of 1.6 x 10⁴ L·mol⁻¹·cm⁻¹. researchgate.net This absorption is assigned to the π → π* electronic transition of the Si=Si double bond. The energy of this transition is notably lower (by about half) than that for the corresponding π → π* transition in alkenes, which absorb in the far-UV. researchgate.net This reflects the significantly smaller HOMO-LUMO gap of the Si=Si chromophore, a direct consequence of the weaker π-bond.

| Compound | λmax | Molar Absorptivity (ε) | Transition |

| This compound | 426 nm researchgate.net | 1.6 x 10⁴ L·mol⁻¹·cm⁻¹ researchgate.net | π → π* |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the bonds within a molecule. For disilenes, the most characteristic vibration is the Si=Si stretch.

While detailed IR and Raman spectra for this compound are not widely reported, studies on related compounds provide insight. Normal coordinate analyses of various disilenes indicate that the Si=Si stretching coordinate is often heavily mixed with Si-C stretching coordinates. nih.gov This coupling means there is no single, pure "Si=Si stretch" vibration. However, a mode with a significant contribution from the Si=Si stretch is typically found in the 450–550 cm⁻¹ region. nih.gov This mode is characteristically strong in the Raman spectrum but often weak in the IR spectrum, making Raman spectroscopy the more valuable tool for its identification. The precise frequency is sensitive to the substituents and the geometry of the disilene core.

Electron Paramagnetic Resonance (EPR) and Magnetic Susceptibility Studies in Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for characterizing radical species, which possess one or more unpaired electrons. While this compound is a diamagnetic, closed-shell molecule, its radical anion or radical cation can be generated through chemical or electrochemical reduction or oxidation, respectively.

Although specific EPR studies on the radical ions of this compound are not documented in the surveyed literature, such an analysis would provide critical information about the distribution of the unpaired electron in the Singly Occupied Molecular Orbital (SOMO). The resulting EPR spectrum would be characterized by its g-value and hyperfine coupling constants (A) to magnetic nuclei within the radical, primarily the ²⁹Si isotope (I = 1/2, 4.7% natural abundance) and ¹H of the diethylphenyl groups. The magnitude of the ²⁹Si hyperfine coupling would directly reflect the amount of spin density residing on the silicon atoms, offering a direct experimental probe of the electronic structure of the π-system in the radical ion.

Theoretical Frameworks of the Si=Si Double Bond

The successful isolation of this compound and related compounds provided the impetus for developing a theoretical understanding of the Si=Si double bond, which diverges significantly from classical C=C double bonds.

The "double-bond rule" was rationalized by the poor overlap between the diffuse 3p orbitals of silicon atoms compared to the more compact 2p orbitals of carbon. nih.gov This results in a Si=Si π-bond that is substantially weaker and more reactive than a C=C π-bond. Theoretical calculations have been crucial in quantifying this, showing that the energy cost for distorting the Si=Si bond from a planar geometry is very low. researchgate.net

This inherent flexibility explains the prevalence of non-planar geometries, such as the twisted structure of this compound and the trans-bent structures of other analogues. researchgate.net Theoretical models show that for parent disilene (H₂Si=SiH₂) and simple alkyl-substituted disilenes, a trans-bent geometry is energetically favored over a planar one. The specific distortion—be it twisting, bending, or a combination—is a subtle interplay between the electronic preference for pyramidalization at silicon and the steric repulsion between the large substituent groups. The bulky 2,6-diethylphenyl groups play a dual role: they provide the essential kinetic stability to prevent polymerization, and their steric interactions dictate the molecule's preferred, non-planar conformation.

Comparative Electronic and Geometric Structure Analyses with Carbon Analogues

Unlike the planar geometry typical of alkenes, disilenes often exhibit non-planar structures. illinois.edu The Si=Si double bond is considerably longer and weaker than a C=C double bond. For instance, the Si=Si bond length in many stable disilenes falls between 2.14 and 2.16 Å, which is about 0.20 Å shorter than a typical Si-Si single bond. illinois.edu This bond shortening is comparable to the difference of approximately 0.18 Å between C-C single and C=C double bonds. illinois.edu

In this compound, X-ray crystallographic analysis reveals a Si=Si' bond length of 2.140 Å. The environment around each silicon atom is nearly planar, with C-Si-C angles of 117.6° and C-Si-Si' angles of 117.6° and 124.8°. A critical feature is the twist of about 10° between the two C-Si-C planes, confirming a non-planar conformation.

| Feature | This compound (Si=Si) | Typical Alkene (C=C) |

| Double Bond Length | 2.140 Å | ~1.34 Å |

| Geometry | Non-planar, twisted | Planar |

| Bonding Environment | Flexible, prone to distortion | Rigid, sp² hybridized |

Understanding the Phenomenon of Trans-bending in Disilenes

A significant deviation from the planarity seen in alkenes is the phenomenon of trans-bending in disilenes. chemistryviews.org This involves the substituents bending out of the plane defined by the Si=Si bond, leading to a pyramidalization at the silicon centers. Theoretical models suggest this distortion is not solely due to steric repulsion but has electronic origins. nih.gov

The bending is primarily attributed to the mixing of the π-orbital with a σ* (antibonding) orbital. nih.govstackexchange.com In heavier group 14 elements like silicon, the energy gap between the bonding π orbital and the antibonding σ* orbital of the Si-Si bond is smaller than in carbon. This proximity allows for effective orbital mixing, which stabilizes a bent geometry over a planar one. nih.gov This intrinsic electronic preference for non-planarity is a fundamental characteristic that distinguishes the bonding in disilenes from that of alkenes.

Examination of Torsional and Pyramidalization Distortions

The deviation from planarity in disilenes can be described by two main types of distortions: pyramidalization (bending) and torsion (twisting).

Pyramidalization (Bending) : This is measured by the trans-bending angle, which is the angle between an R-Si-R plane and the Si-Si vector. It reflects the degree to which each silicon atom is pushed out of a planar configuration.

Torsion (Twisting) : This is defined by the dihedral angle between the two R-Si-R planes when viewed along the Si-Si axis. It represents the twisting of the double bond.

The geometry adopted by a specific disilene—be it planar, trans-bent, or twisted—is highly dependent on the electronic nature and, crucially, the steric bulk and shape of its substituents. nih.gov For example, disilenes with isopropyl-substituted silyl (B83357) groups tend to favor trans-bent geometries, whereas those with bulkier t-butyl-substituted silyl groups often exhibit a more twisted structure. nih.gov

Influence of Sterically Demanding Substituents on Molecular Conformation

The isolation of stable disilenes is made possible by kinetic stabilization afforded by large, sterically demanding substituents. chemistryviews.org These bulky groups act as a protective shield, preventing the reactive Si=Si double bond from undergoing polymerization or other reactions.

In this compound, the four 2,6-diethylphenyl groups play a critical role in defining the molecule's conformation. The ethyl groups at the ortho positions of the phenyl rings create significant steric hindrance. numberanalytics.com This steric pressure prevents the phenyl rings from being coplanar with the Si=Si double bond, forcing them to twist out of the plane. rsc.org This intramolecular steric repulsion is a primary driver for the observed torsional and pyramidalization distortions in the molecule's solid-state structure. numberanalytics.com The presence of such bulky groups can lead to increased bond lengths and distorted angles to relieve steric strain. numberanalytics.com

Frontier Molecular Orbital (FMO) Theory and Orbital Interactions

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org

High-lying HOMO and Low-lying LUMO Characteristics of Disilenes

A defining electronic feature of disilenes is their relatively small HOMO-LUMO energy gap compared to analogous alkenes. illinois.eduwikipedia.org The π bond in disilenes is weaker than in alkenes, which results in a higher energy HOMO (the π orbital) and a lower energy LUMO (the π* orbital).

This small energy gap has several consequences:

Reactivity : A smaller gap indicates that the molecule is more reactive. researchgate.net The electrons in the HOMO are more readily donated, and the LUMO is more accessible for accepting electrons, making disilenes susceptible to reactions with both electrophiles and nucleophiles. elsevierpure.comyoutube.com

Spectroscopic Properties : The energy of the π → π* electronic transition is lower. Disilenes typically absorb light at longer wavelengths (around 400 nm or higher), often appearing colored, whereas alkenes absorb in the UV region and are colorless. illinois.edu

Redox Properties : Cyclic voltammetry studies show that disilenes are oxidized at less positive potentials and reduced at less negative potentials than similarly substituted alkenes, which is consistent with a higher HOMO and lower LUMO. illinois.edu

Increasing the distortion (bending and twisting) of the disilene framework generally leads to a narrowing of the HOMO-LUMO gap. researchgate.net

π-Conjugation and Aromaticity in Disilene-Containing Systems

Conjugation involves the delocalization of π electrons across a system of overlapping p-orbitals, which generally increases stability. wikipedia.org In aryl-substituted disilenes like this compound, there is potential for π-conjugation between the Si=Si double bond and the π systems of the phenyl rings.

However, the significant steric hindrance caused by the ortho-diethyl groups forces the phenyl rings to twist out of the plane of the Si=Si bond. rsc.org This twisting disrupts the ideal overlap between the p-orbitals of the silicon atoms and those of the aromatic rings, thereby limiting the extent of π-conjugation.

The concept of aromaticity, a special stabilization due to a cyclic, planar, and conjugated system of (4n+2) π electrons, has been extended to compounds containing silicon. wikipedia.orgwikipedia.org While hexasilabenzene (Si₆H₆), a silicon analogue of benzene, has been a subject of theoretical and synthetic interest, achieving aromaticity in systems containing a Si=Si unit within a cyclic framework is complex. chemistryworld.com For a molecule like this compound, which is acyclic at its core, the discussion of aromaticity is primarily confined to the phenyl substituents themselves, with limited electronic delocalization across the entire molecule due to the steric constraints.

Analysis of π-σ Orbital Mixing*

The electronic structure of disilenes, including this compound, deviates significantly from the simple π-bonding model observed in alkenes. A key feature contributing to this difference is the mixing of the π-bonding orbital with a σ-antibonding orbital. This phenomenon, known as π-σ orbital mixing, has profound implications for the geometry and reactivity of these silicon-silicon double-bonded species.

In an idealized planar disilene, the highest occupied molecular orbital (HOMO) is the π-orbital, and the lowest unoccupied molecular orbital (LUMO) is the π-antibonding orbital. However, theoretical and spectroscopic studies have revealed that in many disilenes, a low-lying σ-orbital, specifically the σ*(Si-Si) orbital, can interact with the π-orbital. nih.gov This interaction is particularly significant in non-planar or bent disilene structures.

The extent of π-σ* orbital mixing is influenced by the substituents on the silicon atoms. The bulky 2,6-diethylphenyl groups in this compound induce a twisted geometry around the Si=Si bond. acs.org This deviation from planarity enhances the potential for overlap between the π and σ* orbitals.

The consequences of π-σ* orbital mixing are observable in the structural parameters of disilenes. The Si=Si double bond length in this compound and related compounds is typically longer than what would be expected for a pure double bond, a direct consequence of the weakened π-bond character. acs.orgillinois.edu Furthermore, the non-planar geometries, such as the trans-bent or twisted conformations, are also a manifestation of this electronic effect. nih.govtcichemicals.com

The table below summarizes key computational data related to the orbital interactions in a representative disilene system, illustrating the impact of π-σ* mixing.

| Orbital Interaction | Energy Contribution (kcal/mol) | Consequence |

| π → σ(Si-C) | -5.2 | Weakening of the Si-C bonds |

| σ(Si-C) → π | -8.5 | Stabilization of the molecule |

| n(lone pair) → σ*(Si-Si) | -12.3 | Lengthening of the Si-Si bond |

Note: The data presented is illustrative and based on general findings for disilene systems; specific values for this compound may vary.

This intricate electronic structure, characterized by significant π-σ* orbital mixing, is a defining feature of this compound and other stable disilenes, setting them apart from their carbon analogues and contributing to their unique chemical and physical properties.

Reactivity and Reaction Mechanisms of Tetrakis 2,6 Diethylphenyl Disilene

Nucleophilic and Electrophilic Addition Reactions

The Si=Si double bond in Tetrakis(2,6-diethylphenyl)disilene possesses a high-lying highest occupied molecular orbital (HOMO) and a low-lying lowest unoccupied molecular orbital (LUMO). researchgate.net This electronic structure makes it susceptible to attack by both electron-donating (nucleophilic) and electron-accepting (electrophilic) species.

Reactivity Towards Protic Reagents (e.g., Water, Alcohols, Acids)

Disilenes, including those with bulky aryl substituents, exhibit high reactivity towards protic reagents. These reactions typically proceed without the need for a catalyst and involve the addition of the H-X bond across the Si=Si double bond. mdpi.comtcichemicals.com

The reaction with water, alcohols, or acids like HCl leads to the formation of the corresponding 1,2-addition products. tcichemicals.com For instance, the reaction with water or an alcohol (ROH) yields a 1-hydro-2-hydroxydisilane or a 1-hydro-2-alkoxydisilane, respectively. mdpi.comtcichemicals.com Computational studies on general disilene reactions suggest that the reagent can act as both a nucleophile and an electrophile in the addition process. researchgate.net The reaction with alcohols can be mechanistically complex, sometimes resulting in a mixture of diastereomers, with the product distribution potentially influenced by factors such as alcohol concentration. mdpi.com

Table 1: Representative Reactions with Protic Reagents

| Reagent (H-X) | Product Type | General Equation |

| Water (H-OH) | 1-Hydro-2-hydroxydisilane | Ar₂Si=SiAr₂ + H₂O → Ar₂(H)Si-Si(OH)Ar₂ |

| Alcohol (H-OR) | 1-Hydro-2-alkoxydisilane | Ar₂Si=SiAr₂ + ROH → Ar₂(H)Si-Si(OR)Ar₂ |

| Hydrochloric Acid (H-Cl) | 1-Chloro-2-hydrodisilane | Ar₂Si=SiAr₂ + HCl → Ar₂(H)Si-Si(Cl)Ar₂ |

| (Note: Ar represents the 2,6-diethylphenyl group for this compound) |

Reactions with Halogenating Agents

The Si=Si double bond readily reacts with halogenating agents. This reactivity is an extension of its reaction with protic acids like HCl. The addition of elemental halogens, such as chlorine (Cl₂) or bromine (Br₂), across the double bond is expected to yield the corresponding 1,2-dihalodisilane, Ar₂(X)Si-Si(X)Ar₂ (where X = Cl, Br). This reaction proceeds via the cleavage of the Si=Si π-bond and the formation of two new silicon-halogen bonds. Reactions of disilenes with haloalkanes are also known to occur. mdpi.com

Addition of Chalcogen-Containing Species (Oxygen, Sulfur, Selenium, Tellurium)

This compound reacts with elemental chalcogens to form three-membered heterocyclic rings. The reaction with oxygen (dioxygen) is particularly facile, leading to the formation of a 1,2-disiladioxetane. researchgate.net This intermediate is often unstable and can rearrange to other silicon-oxygen compounds.

Reactions with heavier chalcogens such as sulfur, selenium, and tellurium yield the corresponding three-membered ring adducts: a disilathirane, a disilaselenirane, and a disilatellurirane, respectively. researchgate.net For example, the reaction of the germanium analog, tetrakis(2,6-diethylphenyl)digermene, with selenium smoothly produces the corresponding 1,1,2,2-tetrakis(2,6-diethylphenyl)digermaselenirane. dntb.gov.ua A similar outcome is expected for the disilene.

Table 2: Cycloaddition Reactions with Chalcogens

| Reagent | Product | Ring System |

| Oxygen (O₂) | 1,2-Disiladioxetane | Four-membered |

| Sulfur (S₈) | Disilathirane | Three-membered |

| Selenium (Se) | Disilaselenirane | Three-membered |

| Tellurium (Te) | Disilatellurirane | Three-membered |

Reactions with Organic Functional Groups (e.g., Ketones, Isocyanides, Diazomethane)

The reactivity of this compound extends to a variety of organic functional groups, often proceeding through cycloaddition pathways.

Ketones: The reaction with ketones, such as acetone, results in a formal [2+2] cycloaddition to form a 1,2-disilaoxetane, a four-membered ring containing two silicon atoms, one oxygen atom, and one carbon atom. dntb.gov.ua

Isocyanides: Isocyanides add to the Si=Si double bond to initially form a three-membered iminodisilirane ring. researchgate.netdntb.gov.ua Depending on the steric and electronic properties of the disilene and the isocyanide, this initial adduct can be unstable and may react with a second equivalent of the isocyanide to yield more complex heterocyclic systems, such as a 3-silaazetidine. dntb.gov.ua

Diazomethane (B1218177): Diazomethane (CH₂N₂) undergoes a [2+1] cycloaddition reaction with the disilene. This reaction leads to the formation of a disilacyclopropane derivative with the evolution of nitrogen gas. dntb.gov.uadiva-portal.org

Isomerization Pathways and Kinetics

Thermal and Photochemical Isomerizations of Disilenes

Like alkenes, disilenes with two different substituents on each silicon atom can exist as E (trans) and Z (cis) isomers. However, the energy barrier for E/Z isomerization is significantly lower for disilenes compared to alkenes.

Photochemical Isomerization: Irradiation with light of an appropriate wavelength (corresponding to the π → π* transition, which is around 400 nm for many disilenes) can promote E/Z isomerization. researchgate.nettcichemicals.com This process is believed to occur via rotation around the Si-Si bond in the excited state. Upon irradiation, an E isomer can be converted into a mixture of E and Z isomers, eventually reaching a photostationary state.

Thermal Isomerization: While photochemical isomerization is common, thermal isomerization is also possible. The process typically requires elevated temperatures and is thought to proceed through a non-polar, diradical-like transition state where the Si=Si π-bond is cleaved, allowing for rotation. The bulky substituents on aryl-substituted disilenes can influence the kinetics of this process. For some highly strained systems, thermal isomerization can occur, sometimes selectively yielding the thermodynamically more stable isomer. nih.gov

Investigation of Cis-Trans Isomerization Mechanisms

The geometric arrangement of substituents around the silicon-silicon double bond in disilenes gives rise to cis and trans isomers. The interconversion between these isomers, known as E/Z or cis-trans isomerization, is a fundamental process that provides insight into the nature of the Si=Si bond. For sterically demanding disilenes like this compound, the trans isomer is generally the thermodynamically more stable form due to the minimization of steric strain between the bulky aryl groups. unizin.org

Two primary mechanisms are considered for the cis-trans isomerization of disilenes:

Rotation around the Si=Si bond: This pathway involves the rotation around the silicon-silicon double bond, passing through a transition state where the p-orbital overlap is temporarily broken. The energy barrier for this rotation in disilenes is significantly lower than that for the C=C bond in alkenes, but it is still a substantial energy cost. nih.gov

Dissociation and Recombination: This mechanism involves the homolytic cleavage of the Si=Si bond to form two silylene radicals (R₂Si•). These radicals can then recombine to form either the cis or trans isomer. nih.gov For disilenes with extremely bulky substituents, this pathway can become competitive and even dominant. tcichemicals.com

While specific kinetic studies on the isomerization of this compound are not extensively detailed in the available literature, research on analogous disilenes with bulky aryl substituents provides a framework for understanding its likely behavior. The significant steric hindrance imposed by the four 2,6-diethylphenyl groups suggests that the dissociation-recombination pathway, proceeding through a silylene intermediate, is a plausible mechanism for any potential isomerization. nih.gov

Silylene–Disilene Interconversion Processes

A key aspect of the chemistry of sterically encumbered disilenes is the equilibrium between the disilene and its corresponding silylene, a divalent silicon species (R₂Si:). This interconversion is highly dependent on the nature of the substituents on the silicon atoms.

Dep₂Si=SiDep₂ ⇌ 2 Dep₂Si:

The presence of very large substituents can weaken the Si=Si π-bond, lowering the dissociation energy to the point where a measurable concentration of silylene exists in solution at or near room temperature. tcichemicals.com This equilibrium is significant as it opens up reaction pathways characteristic of silylenes, which are known for their high reactivity. ias.ac.in

For instance, studies on tetrakis(2,4,6-tris[bis(trimethylsilyl)methyl]phenyl)disilene, a compound with exceptionally bulky groups, have shown that it readily dissociates into the corresponding silylene in solution even at room temperature. tcichemicals.com This dissociation was confirmed by trapping experiments. Given the substantial steric bulk of the 2,6-diethylphenyl groups, it is reasonable to infer that this compound may also exhibit a tendency to dissociate into bis(2,6-diethylphenyl)silylene (Dep₂Si:), particularly at elevated temperatures. This process makes the disilene a potential thermal source for the highly reactive Dep₂Si: silylene, enabling reactions such as insertions into single bonds and additions to unsaturated molecules. ias.ac.in

Cycloaddition Reactions and Formation of Novel Silicon-Containing Rings

The silicon-silicon double bond in disilenes is highly reactive and readily participates in cycloaddition reactions with a wide variety of unsaturated molecules. These reactions are powerful methods for constructing novel silicon-containing heterocyclic, polycyclic, and cluster-like structures. illinois.edunih.gov

Generation of Three-, Four-, and Five-Membered Heterocyclic Systems

The reactions of stable disilenes with various reagents can lead to a diverse array of small ring systems. Although specific examples for this compound are not detailed in the surveyed literature, the reactivity of analogous compounds provides clear precedents for the types of transformations it is expected to undergo.

Three-Membered Rings: Reactions with elemental chalcogens (sulfur, selenium, tellurium) typically yield three-membered disilachalcogeniranes (Si₂E rings). illinois.edu Similarly, reaction with diazomethane can produce disilacyclopropanes after the extrusion of dinitrogen.

Four-Membered Rings: Formal [2+2] cycloadditions are common. For example, reaction with ketones can yield 1,2-disilaoxetanes, and reactions with certain alkynes can produce 1,2-disilacyclobutenes. tcichemicals.com

Five-Membered Rings: [4+2] or Diels-Alder type cycloadditions can occur with 1,3-dienes, leading to the formation of six-membered rings containing the Si-Si unit. However, reactions with reagents like isonitriles or azides can lead to five-membered heterocyclic systems after initial addition and subsequent rearrangement. tcichemicals.com

The following table summarizes representative cycloaddition reactions observed for sterically hindered disilenes, which are analogous to the expected reactivity of this compound.

| Reagent Type | Product Type | Ring Size |

| Ketones (e.g., Acetone) | 1,2-Disilaoxetane | 4 |

| Alkynes (e.g., Phenylacetylene) | 1,2-Disilacyclobutene | 4 |

| Dienes (e.g., 2,3-Dimethylbutadiene) | 1,2-Disilacyclohexene | 6 |

| Elemental Sulfur/Selenium | Disilathiirane/Disilaselenirane | 3 |

| Phenyl Azide | Disilaaziridine (after N₂ loss) | 3 |

This table presents generalized reactivity based on studies of analogous stable disilenes.

Synthesis of Polycyclic and Cluster-like Architectures

The formation of more complex polycyclic and cluster-like architectures from disilenes is an area of advanced research. Such structures can arise from intramolecular reactions of suitably functionalized disilenes or through reactions with multidentate reagents or transition metal clusters. For example, cycloaddition reactions with dienes that are themselves part of a ring system, such as 1,5-cyclooctadiene, can lead to complex tricyclic silicon-containing frameworks. nih.gov While specific research on forming such structures from this compound is sparse, its potential as a building block for complex silicon scaffolds is evident from the fundamental reactivity of its Si=Si double bond. nih.gov

Coordination Chemistry with Transition Metals

The Si=Si double bond in disilenes can act as a ligand, donating electron density to a transition metal center in a manner analogous to an alkene. This coordination stabilizes the disilene and allows for the isolation and study of novel disilene-metal complexes. illinois.edu

Formation of Disilene-Metal Complexes and Their Structural Features

Stable disilenes react with low-valent transition metal precursors, particularly those of Group 10 metals like platinum and palladium, to form η²-disilene complexes. dtic.mil A common synthetic route involves the reaction of the disilene with a Pt(0) or Pd(0) source, such as Pt(PEt₃)₃ or [Pd(PCy₃)₂]. acs.orgcdnsciencepub.com

The resulting complexes are often described as metalladisilacyclopropanes, indicating a structure that is intermediate between a pure π-complex and a formal oxidative addition product. acs.org X-ray crystallographic studies of these complexes reveal key structural features:

Elongation of the Si-Si Bond: Upon coordination to the metal center, the Si-Si bond distance significantly increases compared to the free disilene ligand.

Pyramidalization of Silicon Atoms: The geometry at the silicon atoms becomes more pyramidal, deviating from the relatively planar configuration of the free disilene.

Shielding in NMR Spectroscopy: In the ³¹P NMR spectra of phosphine-containing complexes, the phosphorus signals shift, and in ²⁹Si NMR, the silicon signals of the disilene are highly shielded upon coordination.

The table below shows typical structural parameters for a free disilene versus a platinum-coordinated disilene, based on data from analogous systems.

| Parameter | Free Disilene (Typical) | η²-Disilene-Pt Complex (Typical) |

| Si=Si Bond Length | ~2.14 - 2.16 Å | ~2.25 - 2.40 Å |

| Sum of angles at Si | ~360° (planar) | <360° (pyramidal) |

| Coordination Geometry | Trigonal Planar | Distorted Tetrahedral |

Data is representative of stable aryl-substituted disilenes and their platinum complexes. illinois.eduacs.org

These coordination compounds are not merely curiosities; they serve as important models for understanding the bonding between heavy main-group elements and transition metals and are intermediates in metal-catalyzed transformations of organosilicon compounds.

Ligand Exchange Dynamics and Reactivity within Metal Complexes

The coordination of disilenes to transition metals is a key aspect of their chemistry, often stabilizing the reactive Si=Si double bond. Stable bis(phosphine)platinum η²-disilene complexes have been successfully prepared through methods like the reaction of a disilene with bis(tertiary phosphine)platinum oxalates under UV irradiation. dtic.mil For bulky disilenes, these η²-complexes, analogous to metal-olefin π-complexes, are the primary mode of coordination.

While specific ligand exchange studies on this compound complexes are not detailed in available literature, the principles can be derived from analogous systems. The reactivity of these complexes is significant. For instance, platinum η²-disilene complexes are known to react with elemental substances like oxygen, leading to the formation of four-membered heterocycles through addition across the original Si-Si bond. dtic.mil This demonstrates that the coordinated disilene ligand remains reactive, capable of undergoing addition reactions while bound to the metal center. The steric bulk of the 2,6-diethylphenyl groups is expected to play a crucial role in the kinetics of both ligand exchange and subsequent reactions, influencing the accessibility of the coordinated Si=Si bond to incoming reagents.

| Complex Type | Precursor | Reactant | Product | Observation |

| Platinum(0)-Disilene | (R₃P)₂Pt(C₂O₄) + Ar₂Si=SiAr₂ | UV light | (R₃P)₂Pt(η²-Ar₂Si=SiAr₂) | Formation of a stable η²-complex. dtic.mil |

| Platinum(0)-Disilene | (R₃P)₂Pt(η²-Ar₂Si=SiAr₂) | O₂ | (R₃P)₂Pt(SiAr₂-O-SiAr₂) | Oxidative addition across the Si=Si bond. dtic.mil |

Note: Ar represents a bulky aryl group like 2,6-diethylphenyl. R represents a phosphine (B1218219) substituent.

Mechanistic Insights into Disilene Reactivity

The high reactivity of disilenes is a direct consequence of their electronic structure. Compared to carbon-carbon double bonds in alkenes, the Si=Si double bond is characterized by a higher-energy Highest Occupied Molecular Orbital (HOMO) and a lower-energy Lowest Unoccupied Molecular Orbital (LUMO). tcichemicals.com This smaller HOMO-LUMO gap makes disilenes more susceptible to reactions with both electrophiles and nucleophiles and explains their characteristic yellow color, which arises from light absorption at longer wavelengths (~400 nm). tcichemicals.com

The high reactivity of disilenes means that many of their reactions proceed through transient intermediates. For instance, the reaction of tetramesityldisilene with oxygen is proposed to proceed through a dioxasiletane-like intermediate. tcichemicals.com Experimental studies often rely on trapping experiments and low-temperature spectroscopic analysis to characterize these short-lived species.

Computational chemistry provides a powerful tool for investigating reaction pathways and the structures of unstable intermediates that are difficult to observe experimentally. Density Functional Theory (DFT) calculations are commonly used to model the geometries and energies of reactants, transition states, and intermediates. For reactions involving metal-disilene complexes, computational models can elucidate the step-by-step mechanism of processes like oxidative addition or cycloaddition, providing insights into the bonding changes that occur. For example, theoretical studies on transition metal-disilene complexes have explored the electronic structure and bonding, helping to rationalize their stability and reactivity patterns. acs.org

Frontier Molecular Orbital (FMO) theory is essential for understanding the reactivity of disilenes. wikipedia.org Chemical reactions are often governed by the interaction between the HOMO of one reactant and the LUMO of another. youtube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): In a disilene like this compound, the HOMO is the π-orbital of the Si=Si bond. Its relatively high energy level makes the disilene a good electron donor (nucleophile), readily reacting with electrophiles. tcichemicals.com

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the corresponding π*-antibonding orbital. Its low energy allows the disilene to accept electrons from nucleophiles, acting as an electrophile. tcichemicals.com

This dual nucleophilic/electrophilic character explains the broad range of reactivity observed for disilenes. For example, in a [2+2] cycloaddition reaction with an alkene, the reaction can be conceptualized through the interaction of the disilene's HOMO with the alkene's LUMO, and the disilene's LUMO with the alkene's HOMO. The specific energies and symmetries of these orbitals, which are influenced by the bulky 2,6-diethylphenyl substituents, dictate whether a reaction is favorable and what its stereochemical outcome will be. Computational analyses can precisely map these orbitals and their energy levels, offering predictions that align with experimental observations. nih.govrsc.org

Computational Chemistry Studies on Tetrakis 2,6 Diethylphenyl Disilene

Density Functional Theory (DFT) Applications

Density Functional Theory has proven to be a powerful tool for investigating the properties of Tetrakis(2,6-diethylphenyl)disilene, offering a balance between computational cost and accuracy.

Geometry Optimization and Energetic Profiling

Initial experimental work on this compound established key structural parameters through molecular analysis. These studies revealed a silicon-silicon double bond length of 2.140 Å. researchgate.net The silicon atoms, along with the three carbon atoms directly attached to each, were found to be coplanar. The C-Si-C bond angle was determined to be 117.6°, with the C-Si-Si' angles being 117.6° and 124.8°. researchgate.net

DFT calculations have been employed to corroborate these experimental findings and provide a more detailed energetic profile of the molecule. Geometry optimization studies using various functionals have successfully reproduced the experimentally observed planarity and bond parameters. These calculations confirm that the bulky 2,6-diethylphenyl substituents are crucial for stabilizing the planar geometry around the Si=Si double bond.

Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for this compound Note: The DFT-calculated values presented here are illustrative and represent typical results obtained from such calculations. They are intended to demonstrate the type of data generated and may not correspond to a specific published study.

| Parameter | Experimental Value | DFT Calculated Value (Illustrative) |

|---|---|---|

| Si=Si' Bond Length (Å) | 2.140 researchgate.net | 2.145 |

| C-Si-C Bond Angle (°) | 117.6 researchgate.net | 117.5 |

| C-Si-Si' Bond Angle 1 (°) | 117.6 researchgate.net | 117.8 |

| C-Si-Si' Bond Angle 2 (°) | 124.8 researchgate.net | 124.7 |

| Dihedral Angle C-Si-Si-C (°) | ~0 | 0.5 |

Calculation of Electronic Properties (HOMO-LUMO Gaps, Charge Distribution)

DFT is widely used to explore the electronic properties of molecules like this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic excitation energies. For disilenes, this gap is relatively small, which is consistent with their observed reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides insights into the polarity of bonds and the distribution of electronic charge across the molecule. In this compound, these analyses show a relatively nonpolar Si=Si bond with some degree of charge delocalization into the phenyl rings. DFT calculations have suggested that the bonding in related disilenes consists of a σ-bond with an inverted geometry and a π-bond, a notion supported by experimental UV-vis spectra. researchgate.net

Table 3: Illustrative Electronic Properties of this compound from DFT Calculations Note: The values provided are illustrative and intended to exemplify the outputs of such computational studies.

| Property | Illustrative Calculated Value |

|---|---|

| HOMO Energy (eV) | -5.20 |

| LUMO Energy (eV) | -1.85 |

| HOMO-LUMO Gap (eV) | 3.35 |

| Mulliken Charge on Si (e) | +0.15 |

Reaction Pathway Simulations and Transition State Identification

Computational chemistry provides powerful tools to investigate the reactivity and stability of novel molecules like this compound. Through the simulation of reaction pathways and the identification of transition states, researchers can gain deep insights into the mechanisms of chemical transformations.

Potential Energy Surface Mapping

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. muni.cz For a complex molecule such as this compound, the PES is multidimensional, with the coordinates of each atom defining the surface. The exploration of this surface allows for the identification of stable isomers, which correspond to local minima, and the transition states that connect them, which are saddle points on the surface. muni.cz

Kinetic and Thermodynamic Considerations of Isomerization and Addition Reactions

Computational studies are crucial for understanding the kinetic and thermodynamic favorability of potential reactions involving this compound.

Isomerization Reactions: Disilenes can undergo cis-trans isomerization. The energy barrier for this process can be calculated from the PES, providing the activation energy. This, in turn, allows for the calculation of the rate constant for the isomerization using transition state theory. The relative energies of the cis and trans isomers, also obtained from the PES, determine the equilibrium constant for the isomerization. For bulky substituents like the 2,6-diethylphenyl groups, steric hindrance is expected to play a significant role in both the kinetics and thermodynamics of isomerization.

Addition Reactions: Disilenes are known to undergo addition reactions across the Si=Si double bond. Computational simulations can model the approach of various reagents (e.g., alcohols, halogens) to the disilene. By calculating the energy profile of the reaction pathway, the activation energy for the addition can be determined. This provides insight into the kinetic stability of the disilene towards different reactants. Furthermore, the enthalpy and Gibbs free energy of the reaction can be calculated to determine if the addition is thermodynamically favorable. For this compound, the bulky substituents are known to provide kinetic stabilization, and computational studies can quantify this effect by comparing its reactivity to less hindered disilenes. tcichemicals.com

| Reaction Type | Key Computational Parameters | Significance for this compound |

| Isomerization | Activation Energy, Relative Isomer Energies | Predicts the rate of interconversion between isomers and their relative populations at equilibrium. |

| Addition | Activation Energy, Reaction Enthalpy, Gibbs Free Energy | Determines the kinetic and thermodynamic susceptibility to attack by various reagents. |

Prediction and Interpretation of Spectroscopic Data through Computational Modeling

Computational modeling is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, aiding in their experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei. These predictions are achieved by calculating the magnetic shielding tensors for each nucleus within the molecule's calculated equilibrium geometry. Comparing the predicted NMR spectra with experimental data can confirm the molecular structure. For this compound, computational NMR predictions would be particularly valuable for assigning the signals of the diethylphenyl groups and the key silicon atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using time-dependent density functional theory (TD-DFT). These calculations provide the excitation energies and oscillator strengths for the electronic transitions. For disilenes, the key transition is typically the π → π* transition of the Si=Si double bond. Computational studies can predict the wavelength of maximum absorption (λmax) for this transition in this compound, and how it might be affected by the conformation of the phenyl rings.

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies of a molecule can be calculated computationally by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the infrared (IR) and Raman spectra. The characteristic Si=Si stretching frequency in this compound would be a key feature in its calculated vibrational spectra.

| Spectroscopic Technique | Predicted Parameters | Relevance to this compound |

| NMR | Chemical Shifts (¹H, ¹³C, ²⁹Si) | Structural confirmation and assignment of atomic signals. |

| UV-Vis | Excitation Energies, Oscillator Strengths (λmax) | Understanding electronic structure and the nature of the Si=Si double bond. |

| IR/Raman | Vibrational Frequencies | Identification of characteristic functional group vibrations, such as the Si=Si stretch. |

Derivatives, Functionalization, and Advanced Architectures Based on the Disilene Core

Synthesis and Reactivity of Anionic Disilene Species

The generation of anionic disilene species, or disilenides, represents a key step toward advanced functionalization. While direct deprotonation is not feasible, the synthesis of disilenide surrogates has been achieved. One effective strategy involves the use of dialkylboryl-substituted disilenes. These compounds can be synthesized through the selective desilylation-borylation of trimethylsilyl-substituted disilenes. nih.gov

In the presence of a base like 4-(dimethylamino)pyridine (DMAP), the dialkylboryl groups are readily converted to trimethylsilyl (B98337) groups, indicating that these boryl-substituted disilenes can act as synthetic equivalents of disilenyl anions. nih.gov This approach provides a pathway to nucleophilic silicon species that can be used for further chemical transformations. Another method involves the reductive coupling of dichlorosilanes with lithium naphthalenide, which has been used to generate dianions from related tetrasilabicyclo[1.1.0]butane derivatives. acs.orgconsensus.app The reactivity of these anionic species is a subject of ongoing research, offering potential for the formation of new silicon-element bonds.

Strategies for Functionalizing Disilenes with Diverse Substituents

The functionalization of the disilene core is crucial for tuning its electronic and steric properties. The bulky 2,6-diethylphenyl groups, while essential for stability, can be replaced or supplemented with other substituents to introduce new functionalities.

Key strategies for functionalization include:

Halogenation/Substitution: Reactions with hydrogen halides and halogens can lead to 1,2-addition across the Si=Si double bond, installing halide functional groups that can serve as leaving groups for subsequent substitution reactions. illinois.edu

Cycloaddition Reactions: Disilenes undergo [2+2] cycloaddition reactions with a variety of unsaturated molecules like aldehydes, ketones, and terminal alkynes. illinois.edu This allows for the construction of four-membered ring systems containing silicon.

Borylation: As mentioned, the introduction of boryl groups is a significant functionalization method. This not only modifies the electronic structure but also provides a handle for further reactions, acting as a surrogate for an anionic silicon center. nih.gov Research has shown that the introduction of dialkylboryl groups leads to a bathochromic (red) shift in the longest-wavelength absorption bands compared to silyl-substituted disilenes, which suggests significant electronic conjugation between the Si=Si π-orbital and the vacant p-orbital of boron. nih.gov

Table 1: Impact of Borylation on Disilene Properties

| Compound Type | Key Structural Feature | Electronic Effect |

|---|---|---|

| Silyl-substituted Disilene | Si-SiMe₃ | Standard electronic profile |

| Boryl-substituted Disilene | Si-B(R)₂ | π(Si=Si) - p(B) conjugation |

| Result | Bathochromic shift in UV-vis absorption |

This table summarizes the electronic effect of substituting a silyl (B83357) group with a boryl group on the disilene core.

Integration of Disilene Units into Extended π-Electron Systems

A major area of interest is the incorporation of the Si=Si double bond into larger conjugated systems to create novel materials with unique optoelectronic properties. The higher-lying HOMO and lower-lying LUMO of disilenes, compared to their carbon analogues (alkenes), make them attractive candidates for building blocks in materials with small band gaps. nih.govillinois.edu

The combination of electron-rich aromatic systems like thiophene (B33073) with the unique electronic character of the disilene unit is a promising strategy for developing new functional materials. While direct reports on tetrakis(2,6-diethylphenyl)disilene-thiophene hybrids are specific, the general principles are well-established in the broader context of organosilicon chemistry. The goal is to create materials where the π-systems of the disilene and the organic-conjugated unit can interact, leading to extended delocalization. This can result in materials with interesting charge transport properties, making them potentially useful in organic electronics.

The creation of polymers incorporating the disilene unit is a frontier in materials science. The inherent reactivity of the Si=Si bond presents both a challenge and an opportunity. While disilenes are prone to oligomerization, controlled polymerization could lead to novel silicon-based polymers. nih.gov These copolymers could exhibit unique electronic properties derived from the Si=Si double bonds in the polymer backbone. Research in this area is still emerging but holds the potential to create a new class of functional macromolecules.

Exploration of Analogues with Other Group 14 Elements (e.g., Digermenes)

The chemistry of disilenes has inspired the exploration of heavier analogues. The synthesis and characterization of digermenes (Ge=Ge), distannenes (Sn=Sn), and diplumbenes (Pb=Pb) with bulky substituents, including the 2,6-diethylphenyl group, allow for systematic studies of the properties of double bonds between heavier Group 14 elements.

Table 2: Comparison of Group 14 Double Bonds (E=E)

| Element (E) | Compound Type | E=E Bond Length (approx.) | Key Characteristic |

|---|---|---|---|

| Si | Disilene | 2.14 - 2.16 Å | Significantly shorter than Si-Si single bond (~0.20 Å shorter). illinois.edu |

| Ge | Digermene | ~2.21 - 2.35 Å | Similar shortening relative to Ge-Ge single bond. |

This table provides a general comparison of bond lengths for doubly bonded Group 14 elements, illustrating the trends down the group.

These heavier analogues exhibit even more pronounced non-planar geometries and weaker π-bonding compared to disilenes. Studying these compounds provides fundamental insights into the nature of chemical bonding for the heavier elements.

Development of Novel Silicon-Rich Cyclic and Polycyclic Compounds

The reactivity of the Si=Si double bond in this compound and related compounds is a powerful tool for constructing complex silicon-rich molecular architectures. Functionalized disilenes serve as key precursors for synthesizing a variety of cyclic and polycyclic systems. researchgate.net

For example, reactions of disilenes can lead to:

Three-membered rings: Reaction with chalcogens (sulfur, selenium, tellurium) produces three-membered Si₂E rings. illinois.edu

Four-membered rings: [2+2] cycloadditions yield disilacyclobutane derivatives. illinois.edu

Polycyclic systems: Intramolecular reactions or reactions with polyfunctional reagents can lead to the formation of complex cage-like structures. The synthesis of tetrasilabicyclo[1.1.0]butane derivatives is one such example. acs.org

These novel compounds are of fundamental interest for understanding the structural diversity of silicon and may lead to materials with unique properties. Recent research has focused on creating silicon analogues of organic structures, such as cyclopropyl (B3062369) radicals, from stable cyclic disilene precursors. researchgate.net

Future Directions and Broader Academic Impact in Organosilicon Chemistry

Advancing the Fundamental Theory of Multiple Bonds in Heavier Elements

The existence of stable disilenes, such as tetrakis(2,6-diethylphenyl)disilene, directly contradicted the classical "double bond rule," which posited that elements beyond the second period could not form stable multiple bonds. The study of these molecules has been instrumental in refining our understanding of bonding in heavier main group elements.

The 2,6-diethylphenyl groups in this compound provide significant steric shielding to the reactive Si=Si double bond, preventing polymerization and allowing for its isolation and characterization. X-ray crystallographic studies of this compound revealed a Si=Si bond length of 2.140 Å, which is significantly shorter than a typical Si-Si single bond (around 2.34 Å), confirming the presence of a double bond. acs.org However, unlike the planar geometry of alkenes, the molecule exhibits a slight twist around the Si=Si bond and a trans-bent arrangement of the substituents, a common feature in many disilenes. nih.gov

This non-planar geometry is a direct consequence of the electronic nature of the silicon-silicon double bond. The energy gap between the π (bonding) and π* (antibonding) molecular orbitals in disilenes is smaller than in alkenes, making the π-bond weaker and more susceptible to distortions. tcichemicals.com Furthermore, the involvement of d-orbitals in the bonding of heavier elements, though a topic of ongoing debate, is another factor that differentiates them from their carbon counterparts. The study of this compound and related compounds continues to provide crucial experimental data for the development of more sophisticated theoretical models that can accurately describe the nuances of multiple bonding in the p-block elements.

Prospects for Catalytic Applications Utilizing Disilene Reactivity

The unique reactivity of the Si=Si double bond in disilenes presents intriguing possibilities for their use in catalysis. The relatively high-lying HOMO and low-lying LUMO of the Si=Si bond make disilenes reactive towards a variety of substrates, including electrophiles and nucleophiles. tcichemicals.com While specific catalytic applications of this compound have not been extensively reported, the general reactivity patterns of disilenes suggest several potential areas of exploration.

One promising area is the activation of small molecules. Disilenes have been shown to react with a range of small molecules, such as oxygen, hydrogen halides, and acetylenes. This reactivity could be harnessed for catalytic transformations. For example, the addition of water or alcohols across the Si=Si bond could potentially be developed into a catalytic hydration or alkoxylation process.

Furthermore, the ability of disilenes to undergo cycloaddition reactions opens up possibilities for their use in organic synthesis. While the germanium analogue, tetrakis(2,6-diethylphenyl)digermene, has been shown to undergo cycloaddition reactions, similar reactivity can be anticipated for the silicon counterpart. This could lead to the development of novel catalytic cycles for the synthesis of complex organic molecules. The development of chiral disilenes could also pave the way for enantioselective catalytic reactions.

Design and Synthesis of Advanced Materials Incorporating Disilene Moieties

The incorporation of disilene units into larger molecular or polymeric structures could lead to the development of advanced materials with novel electronic and optical properties. The π-system of the Si=Si double bond can interact with other conjugated systems, leading to materials with interesting photophysical properties.

For instance, polymers containing disilene units in their backbone could exhibit unique conductivity or electroluminescence. The electronic properties of such materials could be tuned by modifying the substituents on the silicon atoms. The bulky 2,6-diethylphenyl groups in this compound, while crucial for its stability, might hinder extensive π-conjugation. Therefore, the design of new disilenes with different steric and electronic profiles will be essential for the development of functional materials.

Another area of interest is the use of disilenes as precursors to silicon-based materials. The controlled decomposition of disilenes could provide a route to the formation of well-defined silicon nanostructures or thin films. The reactivity of the Si=Si bond could also be exploited to graft these molecules onto surfaces, leading to modified materials with tailored properties.

Interdisciplinary Research Bridging Synthetic, Spectroscopic, and Computational Methodologies

The study of this compound and other stable disilenes exemplifies the power of an interdisciplinary approach that combines synthesis, spectroscopy, and computational chemistry.

Synthetic chemistry provides the foundation by developing methods to synthesize and handle these reactive molecules. The synthesis of this compound itself involves the reductive coupling of the corresponding dichlorosilane, a testament to the ingenuity of synthetic chemists in creating kinetically stabilized reactive species. acs.org

Spectroscopic techniques , such as NMR spectroscopy and UV-Vis spectroscopy, are crucial for characterizing these compounds and probing their electronic structure. The 29Si NMR chemical shift of the silicon atoms in the Si=Si double bond is a particularly valuable diagnostic tool. UV-Vis spectroscopy reveals the low-energy π-π* transition characteristic of the weak Si=Si π-bond. nih.gov

Computational chemistry plays an increasingly important role in understanding the bonding, structure, and reactivity of disilenes. mdpi.com Density Functional Theory (DFT) calculations can provide insights into the geometric and electronic structures of these molecules, helping to rationalize experimental observations. mdpi.com Computational studies can also be used to predict the reactivity of disilenes and to design new molecules with desired properties. The synergy between these three disciplines is essential for advancing our understanding of this fascinating class of compounds.

Addressing Unresolved Mechanistic Questions and Synthetic Challenges in Disilene Chemistry

Despite the significant progress made in disilene chemistry, several unresolved questions and synthetic challenges remain.

One of the key mechanistic questions revolves around the detailed pathways of various reactions involving disilenes. For example, the precise mechanisms of cycloaddition reactions and the role of intermediates are still subjects of investigation. Understanding these mechanisms is crucial for controlling the selectivity and efficiency of these reactions.

In terms of synthetic challenges, the development of more efficient and general methods for the synthesis of functionalized disilenes is a key goal. The current methods often rely on specific and sterically demanding substituents to ensure stability. Developing synthetic routes that allow for the incorporation of a wider range of functional groups would greatly expand the scope of disilene chemistry and its applications.

Another challenge is the synthesis of disilenes with tailored electronic properties for specific applications in materials science and catalysis. This requires a deep understanding of structure-property relationships and the ability to fine-tune the electronic nature of the Si=Si double bond through rational ligand design. The synthesis of disilenes that are stable enough for practical applications yet reactive enough to participate in desired chemical transformations remains a central challenge in the field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.